2-bromo-3-methyl-4-nitroPyridine
Description
Significance of Pyridine (B92270) Core in Organic Synthesis and Heterocyclic Chemistry
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of organic and medicinal chemistry. nih.gov Structurally similar to benzene, the nitrogen atom imparts unique properties, including basicity and polarity, making it a versatile building block in the synthesis of a vast array of compounds. nih.govnumberanalytics.com The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding, which is crucial for the pharmacokinetic properties of many drugs. nih.gov Consequently, the pyridine nucleus is found in numerous pharmaceuticals, agrochemicals, and vitamins. wikipedia.org Its ability to act as a catalyst, a solvent, and a ligand for metal complexes further underscores its importance in synthetic chemistry. numberanalytics.comwisdomlib.org The pyridine scaffold is integral to many existing drugs, where it can enhance binding affinity and specificity to biological targets through various interactions, including hydrogen bonding and π–π stacking. nih.gov
Overview of Nitro-Substituted Pyridines in Contemporary Organic Chemistry
The introduction of a nitro group (NO₂) onto the pyridine ring significantly alters its chemical reactivity and opens up new avenues for functionalization. nih.gov Nitropyridines are of considerable interest due to their biological significance and their potential as energetic materials and optical compounds. nih.gov The strongly electron-withdrawing nature of the nitro group makes the pyridine ring more susceptible to nucleophilic attack, facilitating a range of substitution reactions. wikipedia.orgnih.gov This property is exploited in the synthesis of complex molecules, as the nitro group can be replaced by various nucleophiles or can direct the addition of nucleophiles to other positions on the ring. nih.gov However, direct nitration of pyridine is often challenging due to the deactivating effect of the protonated nitrogen under acidic conditions, leading to low yields. researchgate.net As a result, alternative synthetic strategies are often employed to produce these valuable intermediates. researchgate.net
Importance of Halogenated Pyridines as Versatile Synthetic Intermediates
Halogenated pyridines are indispensable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. chemrxiv.orgnih.gov The presence of a halogen atom provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of substituents onto the pyridine core. chemrxiv.org This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its biological activity. nih.gov While electrophilic aromatic substitution to introduce halogens can be difficult due to the electron-deficient nature of the pyridine ring, numerous methods have been developed to achieve regioselective halogenation. chemrxiv.orgnih.gov
Positional Isomerism and Substituent Effects in Bromonitropyridine Systems
The relative positions of the bromo and nitro groups on the pyridine ring, along with other substituents like a methyl group, have a profound impact on the molecule's reactivity. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The position of the nitro group directs incoming nucleophiles, typically to the ortho and para positions.
In the case of 2-bromo-3-methyl-4-nitropyridine, the nitro group at the 4-position strongly activates the 2-position (where the bromine is) for nucleophilic displacement. The bromine atom is a good leaving group in such reactions. The methyl group at the 3-position exerts a modest electronic and steric influence on the reactivity of the adjacent positions.
The interplay of these substituent effects is critical in planning synthetic routes. For instance, in vicarious nucleophilic substitution (VNS) reactions, where a nucleophile replaces a hydrogen atom, the regiochemical outcome is dictated by the electronic landscape of the nitropyridine derivative. acs.org
Research Landscape for this compound and Closely Related Analogues
Research on this compound and its analogues primarily focuses on their utility as synthetic intermediates. The strategic placement of the bromo, methyl, and nitro groups makes this compound a valuable precursor for the synthesis of more complex substituted pyridines. For example, the bromine at the 2-position can be readily displaced by a variety of nucleophiles in SNAr reactions, driven by the activating effect of the 4-nitro group.
Studies involving similar structures, such as 2-bromo-3-iodopyridine, have explored "halogen dance" reactions, where a halogen substituent migrates to a different position on the ring under basic conditions. patsnap.com This highlights the potential for complex rearrangements and functionalizations within this class of compounds. The optimization of synthetic routes to substituted pyridines, such as 2-methyl-4-phenylpyridine (B85350) from 4-bromo-2-methylpyridine (B16423) via Suzuki coupling, demonstrates the ongoing interest in developing efficient methods for creating diverse pyridine derivatives. researchgate.net The synthesis and reactions of various nitropyridines are a subject of continuous investigation, aiming to develop new methods for their preparation and functionalization. researchgate.netresearchgate.netntnu.no
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-5(9(10)11)2-3-8-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOQVPWZPIWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 3 Methyl 4 Nitropyridine and Analogs
Direct Nitration Approaches to Pyridine (B92270) Ring Systems
Direct nitration of the pyridine ring is notoriously challenging due to the electron-deficient nature of the aromatic system, which is further deactivated by protonation of the ring nitrogen under typical acidic nitrating conditions. researchgate.netyoutube.com This deactivation makes electrophilic aromatic substitution, such as nitration, difficult and often results in low yields. researchgate.net
Nitration with Dinitrogen Pentoxide (N2O5) on Pyridine Derivatives
A notable method for the nitration of pyridines involves the use of dinitrogen pentoxide (N2O5). researchgate.netresearchgate.net This approach initially forms an N-nitropyridinium ion. Subsequent reaction with sulfur dioxide or bisulfite in an aqueous medium can lead to the formation of 3-nitropyridine (B142982). researchgate.netresearchgate.net The mechanism is proposed to involve a nih.govacs.org sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring, rather than a direct electrophilic aromatic substitution. researchgate.netresearchgate.net This method has shown good yields for 4-substituted pyridines. researchgate.net
Challenges and Regioselectivity in Direct Nitration of Substituted Pyridines
The direct nitration of substituted pyridines is complicated by issues of regioselectivity. The position of the incoming nitro group is influenced by the electronic properties and location of the existing substituents. acs.org Electron-donating groups can increase the reactivity of the pyridine ring towards electrophilic substitution. youtube.com For instance, the nitration of some chlorinated pyridines has been achieved using a mixture of sulfuric and nitric acid at elevated temperatures. youtube.com However, for many substituted pyridines, direct nitration remains a low-yield process. researchgate.net The presence of multiple substituents, such as in 2-bromo-3-methylpyridine (B184072), further complicates the prediction and control of the nitration position.
Indirect Synthetic Routes via Precursors and Building Blocks
Given the difficulties of direct nitration, indirect synthetic strategies are often employed to construct nitropyridine systems. These methods involve either transforming another heterocyclic ring into a pyridine or using building blocks that already contain the desired nitro functionality.
Ring Transformation Methodologies for Nitropyridine Construction
Ring transformation is a powerful technique for synthesizing functionalized pyridines that are not easily accessible by other means. nih.gov One such method involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone in the presence of an ammonia (B1221849) source. nih.gov This three-component ring transformation allows for the "scrap and build" of the cyclic system, yielding nitropyridines. nih.gov Another example is the conversion of 5-nitropyrimidine (B80762) into 2-substituted 5-nitropyridines using amidines. acs.orgwur.nl Similarly, 3-methyl-5-nitropyrimidin-4(3H)-one can react with ketones and ammonium (B1175870) salts to form disubstituted 3-nitro-2-pyridones. rsc.org These methods provide access to a variety of substituted nitropyridines, including those with complex structures. nih.gov
Strategies Involving Pre-functionalized Nitrated Building Blocks
An alternative to direct nitration is the use of pre-functionalized building blocks that already contain a nitro group. For example, 2-chloro-3-nitropyridines can be used as starting materials to synthesize 2-methyl-3-nitropyridines. nih.gov The synthesis involves a reaction with diethyl malonate followed by acidic hydrolysis and decarboxylation. nih.gov Similarly, a method for preparing 2-methyl-4-nitropyridine (B19543) starts from 2-chloro-4-nitropyridine, which undergoes a condensation reaction with the salt of diethyl malonate, followed by decarboxylation. google.com These strategies offer a more controlled and often higher-yielding approach to specific nitropyridine isomers.
Derivatization from Halo- or Methyl-Substituted Pyridines
The target compound, 2-bromo-3-methyl-4-nitropyridine, can be synthesized through the derivatization of appropriately substituted pyridines. A documented synthesis starts from 2-methyl-3-nitropyridin-4-ol. chemicalbook.com This precursor is treated with phosphorus oxybromide at high temperature in a pressure vessel. The resulting product is then purified to yield 4-bromo-2-methyl-3-nitropyridine. chemicalbook.com
Another approach involves the modification of existing halo- or methyl-substituted pyridines. For instance, 2-bromo-3-methylpyridine can be synthesized, although its direct nitration to the 4-nitro derivative is not explicitly detailed in the provided context. sigmaaldrich.commedchemexpress.com The synthesis of related compounds, such as 2-bromo-3-nitro-5-methylpyridine, has been achieved by treating 2-hydroxy-5-methyl-3-nitropyridine (B188116) with phosphorus oxybromide. chemicalbook.com These examples highlight the general strategy of introducing the nitro group before or after the installation of the bromo and methyl substituents, depending on the availability of starting materials and the desired regiochemistry.
| Starting Material | Reagents | Product | Yield | Reference |
| 2-methyl-3-nitropyridin-4-ol | Phosphorus oxybromide | 4-bromo-2-methyl-3-nitropyridine | 49.7% | chemicalbook.com |
| 2-hydroxy-5-methyl-3-nitropyridine | Phosphorus oxybromide, DMF | 2-bromo-5-methyl-3-nitropyridine | 86% | chemicalbook.com |
| 2-chloro-3-nitropyridines | Diethyl malonate, H2SO4 | 2-methyl-3-nitropyridines | Not specified | nih.gov |
| 2-chloro-4-nitropyridine | Diethyl malonate, Toluene, Acid | 2-methyl-4-nitropyridine | Not specified | google.com |
| 5-nitropyrimidine | Amidines | 2-amino-5-nitropyridines | Not specified | acs.org |
Synthesis of 2-Methyl-3-nitropyridines from 2-Chloro-3-nitropyridines
A common approach for the synthesis of 2-methyl-3-nitropyridines involves the displacement of a halogen, typically chlorine, from the 2-position of a 3-nitropyridine ring. This is often accomplished through a nucleophilic aromatic substitution reaction, where a suitable carbon nucleophile is introduced to form the desired methyl-substituted product.
A well-established method for introducing a methyl group at the 2-position of a nitropyridine is through a reaction with a malonic ester anion, followed by subsequent hydrolysis and decarboxylation steps. This process begins with the reaction of 2-chloro-3-nitropyridine (B167233) with diethyl malonate in the presence of a base, such as sodium ethoxide, to form a diester intermediate. The electron-withdrawing nature of the nitro group at the 3-position facilitates the nucleophilic attack at the 2-position.
The resulting diethyl (3-nitro-2-pyridyl)malonate is then subjected to acidic hydrolysis, which converts the ester groups into carboxylic acids. Subsequent heating of the diacid intermediate leads to decarboxylation, yielding the desired 2-methyl-3-nitropyridine. This synthetic sequence provides a reliable route to the core structure required for further functionalization.
| Reactant | Reagents | Intermediate | Product |
| 2-Chloro-3-nitropyridine | 1. Diethyl malonate, NaOEt 2. H+, H2O 3. Heat | Diethyl (3-nitro-2-pyridyl)malonate | 2-Methyl-3-nitropyridine |
Introduction of Halogen Functionalities on Nitropyridine Scaffolds (e.g., Bromination)
The introduction of a bromine atom onto the nitropyridine scaffold is a key step in the synthesis of this compound. The position of bromination is directed by the existing substituents on the pyridine ring. For instance, the bromination of 3-methyl-4-nitropyridine (B157339) N-oxide can be achieved using a mixture of phosphorus oxybromide and phosphorus pentabromide. This reaction typically proceeds at elevated temperatures and results in the formation of this compound. The N-oxide functionality is crucial in this transformation as it activates the 2-position for halogenation.
Computational Chemistry and Quantum Mechanical Investigations of 2 Bromo 3 Methyl 4 Nitropyridine
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minimization
Selection of Exchange-Correlation Functionals (e.g., B3LYP) and Basis Sets (e.g., 6-311++G(d,p), cc-pVTZ)
For a theoretical investigation of 2-bromo-3-methyl-4-nitropyridine, a common and effective approach involves the use of the B3LYP hybrid functional. researchgate.net B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for its reliability in predicting the molecular structures and vibrational frequencies of organic compounds. nih.gov
The choice of a basis set is crucial for the accuracy of the calculations. A frequently used basis set for molecules of this nature is 6-311++G(d,p). researchgate.netnih.gov This Pople-style basis set is flexible, incorporating diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds. For higher accuracy, a correlation-consistent basis set like cc-pVTZ (correlation-consistent polarized Valence Triple Zeta) could also be employed.
Conformational Analysis and Energetic Stability of Isomers
A conformational analysis would be a critical step in the computational study of this compound. This involves calculating the potential energy surface of the molecule by systematically rotating the methyl and nitro groups. Such an analysis helps in identifying the most stable conformer, which corresponds to the global minimum on the potential energy surface. The relative energies of different isomers and conformers would be determined to understand their thermodynamic stability. For related pyridine (B92270) molecules, DFT calculations have been successfully used to determine the most stable geometry. nih.gov
Electronic Structure and Reactivity Analysis
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Band Gaps
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. For similar bromo-nitro pyridine derivatives, this energy gap has been calculated to elucidate charge transfer interactions within the molecule. nih.gov
Below is a hypothetical data table illustrating the kind of results that would be obtained from an FMO analysis for this compound.
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| Energy Gap (ΔE) | Value |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the nitro group's oxygen atoms and the pyridine nitrogen, indicating these as sites for electrophilic interaction. Positive potentials might be expected around the hydrogen atoms of the methyl group. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. nih.gov This method provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. nih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with intramolecular charge transfer. For instance, interactions like the delocalization of a lone pair from a nitrogen or oxygen atom into an adjacent anti-bonding orbital (e.g., n → π* or n → σ*) can be identified and their energetic significance evaluated. This analysis would reveal the key hyperconjugative interactions responsible for the stabilization of the molecular structure of this compound. nih.gov
A representative NBO analysis data table for a key interaction might look as follows:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| e.g., LP(1) N5 | e.g., π(C2-C3) | Value |
| e.g., σ(C-H) | e.g., σ(C-Br) | Value |
Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction.
Density of States (DOS) and Partial Density of States (PDOS) Analyses
No published studies were found that present a Density of States (DOS) or Partial Density of States (PDOS) analysis for this compound. Such analyses are crucial for understanding the molecule's electronic structure by detailing the contribution of different atoms and orbitals to the molecular orbitals, particularly the frontier orbitals (HOMO and LUMO). While the methodology is well-established for other pyridine derivatives, researchgate.netnih.gov specific calculations for the title compound are not available.
Global Chemical Reactivity Descriptors
There is no available data on the global chemical reactivity descriptors for this compound. These descriptors, such as chemical hardness, softness, electronegativity, chemical potential, and electrophilicity index, are derived from the energies of the frontier molecular orbitals and provide insight into the stability and reactivity of a molecule. researchgate.nethakon-art.comdergipark.org.trscielo.org.mx Without DFT or similar quantum chemical calculations, these values cannot be determined.
Theoretical Prediction of Spectroscopic Properties
Harmonic Vibrational Frequencies and Comparison with Experimental Spectra
A search for theoretical predictions of the harmonic vibrational frequencies for this compound yielded no results. Consequently, a comparison between calculated and experimental FT-IR and Raman spectra, a standard procedure for validating computational methods, is not possible. scirp.orgresearchgate.net This type of analysis has been performed for other compounds, such as 4-methyl-3-nitrobenzoic acid, where DFT calculations are used to assign vibrational modes. scirp.org
Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction
No studies utilizing Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic absorption spectra (UV-Vis) of this compound were found. This computational technique is essential for understanding electronic transitions within a molecule, but its application to this specific compound has not been reported. nih.gov
Topological Analyses of Electron Density (e.g., ELF, LOL, RDG)
Topological analyses of the electron density, including Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), have not been published for this compound. These methods are used to visualize and analyze chemical bonding and non-covalent interactions within a molecular system. researchgate.netnih.govnih.gov
Studies on Polarizabilities and Hyperpolarizabilities
There is no available research detailing the polarizability and hyperpolarizability of this compound. These properties are key to understanding the response of a molecule to an external electric field and are crucial for the development of non-linear optical (NLO) materials. researchgate.netscirp.orgmdpi.com Calculations of these properties require specific computational investigation, which has not been performed for this molecule in the available literature.
Synthetic Utility and Research Applications of 2 Bromo 3 Methyl 4 Nitropyridine As a Building Block
Precursor in the Synthesis of Diverse Heterocyclic Systems
There is no documented evidence in the scientific literature of 2-bromo-3-methyl-4-nitropyridine being used as a precursor for the synthesis of diverse heterocyclic systems.
Synthesis of Fused Pyridine (B92270) Ring Systems (e.g., Pyrrolines, Azaindoles, Imidazopyridines)
A comprehensive search of chemical databases and academic journals did not yield any specific examples or methods for the synthesis of fused pyridine ring systems, such as pyrrolines, azaindoles, or imidazopyridines, using this compound as a starting material. In contrast, related isomers like 2-bromo-3-nitropyridine (B22996) have been utilized in the synthesis of pyrrolo[3,2-b]pyridine and 7-anilino-6-azaindole derivatives. chemicalbook.comsigmaaldrich.com Similarly, imidazopyridines have been synthesized from other substituted pyridines. nih.gov
Generation of Polyfunctionalized Pyridines and Derivatives
The generation of polyfunctionalized pyridines and their derivatives from this compound has not been reported in the available scientific literature. The reactivity of the bromo and nitro groups in related pyridine compounds suggests that this molecule could theoretically undergo various transformations to introduce new functional groups. However, no specific research has been published to demonstrate such applications for this particular isomer.
Role in the Development of Materials with Specific Electronic or Optical Properties
There are no research findings or reports in the scientific literature that describe the use of this compound in the development of materials with specific electronic or optical properties.
Organic Optical Materials Research
An extensive review of the literature did not reveal any studies on the application of this compound in the field of organic optical materials. Research in this area has been conducted on related nitropyridine derivatives, but not on this specific compound.
Exploration of Novel Fluorescent Dyes and Chromophores
There is no information available in the scientific literature regarding the exploration of this compound in the development of novel fluorescent dyes or chromophores. While some nitropyridines have been investigated for their photophysical properties, this specific isomer has not been a subject of such studies.
Intermediates in the Chemical Synthesis of Compounds for Biochemical Research
No instances of this compound being used as an intermediate in the chemical synthesis of compounds for biochemical research have been documented in the scientific literature. While nitropyridine derivatives are known to be precursors for various biologically active molecules, there is no specific evidence for the involvement of this compound in such synthetic pathways. nih.gov
Precursors for Kinase Inhibitors (e.g., JAK2, GSK3, DNA-dependent protein kinase)
The dysregulation of kinase activity is a key factor in a multitude of progressive diseases, including cancer. ed.ac.uk Kinases are enzymes that facilitate the transfer of a phosphate (B84403) group from ATP to specific biomolecules, thereby controlling essential cellular processes like growth, proliferation, and apoptosis. ed.ac.uk Consequently, the development of kinase inhibitors has become a major focus in medicinal chemistry. acs.org this compound serves as a crucial starting material in the synthesis of various kinase inhibitors, highlighting its significance in the development of targeted therapies.
Janus Kinase 2 (JAK2) Inhibitors:
A series of potent Janus kinase 2 (JAK2) inhibitors have been synthesized utilizing nitropyridine derivatives. nih.gov One synthetic route begins with 2-amino-3-methylpyridine, which is converted to a sulfamide (B24259) derivative. nih.gov These compounds have demonstrated inhibitory activity against JAK2, with the most effective ones showing IC50 values in the range of 8.5–12.2 µM. nih.gov
Glycogen (B147801) Synthase Kinase-3 (GSK3) Inhibitors:
This compound is also implicated in the synthesis of inhibitors for glycogen synthase kinase-3 (GSK3), an enzyme involved in various cellular signaling pathways. nih.govnih.gov For instance, a series of heterocyclic compounds with GSK3 inhibitory activity were developed starting from 2,6-dichloro-3-nitropyridine. nih.gov The synthesis involves sequential substitution of the chlorine atoms, reduction of the nitro group, and subsequent cyclization reactions to yield the final inhibitors. nih.gov One of the most active compounds in this series, featuring a 2,4-dichlorophenyl moiety, exhibited an IC50 of 8 nM and an EC50 of 0.13 μM. nih.gov Another potent and selective GSK3 inhibitor, 6-Bromoindirubin-3'-oxime (BIO), acts as an ATP-competitive inhibitor of GSK-3α/β with an IC50 of 5 nM. medchemexpress.com
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors:
Research has also explored the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors using pyridine derivatives. nih.gov A series of 2-(N-substituted (pyridin-3-ylmethyl) amino)-substituted-1,3-benzoxazines were synthesized and evaluated for their DNA-PK inhibitory activity. nih.gov While the direct use of this compound is not explicitly detailed in this specific study, the functionalization of the pyridine ring is a key aspect of the synthesis, suggesting the potential for its application in creating similar inhibitor structures. nih.gov
Building Blocks for Sulfamides and Other Relevant Pharmacological Motifs
The versatility of this compound extends to its use as a foundational element in the construction of various pharmacologically relevant motifs, including sulfamides.
Starting from the isomeric 2-amino-3-methylpyridine, a series of sulfamides have been synthesized. nih.gov This highlights the utility of the aminopyridine scaffold, derivable from nitropyridine precursors, in accessing this important class of compounds. Sulfamides are recognized for their diverse biological activities and are integral components of many therapeutic agents.
Furthermore, the reactivity of the nitropyridine core allows for the introduction of various functional groups, leading to the creation of a wide array of heterocyclic structures with potential pharmacological applications. For example, 3-nitropyridylpiperazine derivatives have been synthesized and assessed as potential urease inhibitors. nih.gov This was achieved through the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine, followed by N-alkylation. nih.gov The most promising of these compounds displayed IC50 values against jack bean urease in the low micromolar range. nih.gov
Development of Herbicidal Agents through Pyridine Derivatization
The chemical scaffold provided by nitropyridines, including derivatives of this compound, has been effectively utilized in the development of novel herbicidal agents. The derivatization of the pyridine ring allows for the synthesis of compounds with potent herbicidal activity.
One area of research has focused on pyridyloxy-substituted acetophenone (B1666503) oxime ethers. nih.gov In these syntheses, 2-chloropyridines are reacted with 4-hydroxyacetophenones to form 4-pyridyloxyacetophenones. nih.gov These intermediates are then converted into oximes and subsequently coupled with carboxylic acids to produce the final herbicidal compounds. nih.gov These compounds have been tested for their ability to inhibit protoporphyrinogen (B1215707) oxidase, a key enzyme target for many herbicides. nih.gov
The adaptability of the pyridine ring system, facilitated by reactive handles like the bromo and nitro groups in this compound, enables the systematic modification of the molecular structure to optimize herbicidal potency and selectivity.
Exploiting the Dual Nature of the Nitro Group in Complex Organic Framework Synthesis
The nitro group in this compound and related compounds possesses a dual electronic nature that is highly advantageous in the synthesis of complex organic frameworks. This duality stems from its ability to act as both an electron-withdrawing group and a potential precursor to an amino group.
The strong electron-withdrawing character of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. clockss.org This property is fundamental in many of the synthetic applications discussed, enabling the introduction of various functional groups onto the pyridine core.
Conversely, the nitro group can be readily reduced to an amino group. This transformation opens up a vast array of synthetic possibilities, as the resulting amine can participate in a wide range of chemical reactions, including amide bond formation, diazotization, and the construction of new heterocyclic rings. This dual reactivity is a powerful tool for chemists, allowing for a stepwise and controlled elaboration of molecular complexity.
In the context of metal-organic frameworks (MOFs), the incorporation of nitro groups into the organic linkers can enhance the material's properties. researchgate.net The polar nature of the nitro group can lead to improved adsorption of molecules like CO2 through dipole-quadrupole interactions. researchgate.net Furthermore, the electron-withdrawing effect of the nitro group can increase the Lewis acidity of the framework, making it a potentially useful catalyst. researchgate.net While the direct use of this compound in MOF synthesis is an area for further exploration, the principles governing the utility of the nitro group in this context are well-established.
Conclusion and Future Research Perspectives
Synthesis and Reactivity Challenges for 2-Bromo-3-methyl-4-nitropyridine
The synthesis of polysubstituted pyridines like this compound is often a multi-step process. A common strategy involves the nitration of a pyridine (B92270) precursor, followed by halogenation. For instance, 4-methylpyridine can be nitrated to introduce a nitro group, followed by bromination to yield the target compound. pipzine-chem.com However, the electron-withdrawing nature of the nitro group and the inherent electronic properties of the pyridine ring can complicate these transformations, often leading to challenges in regioselectivity and yield. rsc.orgresearchgate.net
The reactivity of this compound is characterized by the interplay of its substituents. The bromine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. pipzine-chem.com This allows for the introduction of a wide range of functional groups. The nitro group at the 4-position strongly deactivates the pyridine ring towards electrophilic substitution but activates the ring for nucleophilic aromatic substitution (SNAr). mdpi.com The methyl group at the 3-position can also influence reactivity through steric and electronic effects.
Advancements in Mechanistic Understanding through Combined Experimental and Computational Approaches
Modern research increasingly relies on a synergistic approach combining experimental work with computational modeling to unravel the complex reaction mechanisms of substituted pyridines. mdpi.com For instance, computational studies can predict the most likely sites for nucleophilic or electrophilic attack, helping to rationalize observed regioselectivity in reactions involving this compound. researchgate.net
Studies on related halo-nitropyridines have shed light on potential reaction pathways. For example, investigations into the reaction of 3-bromo-4-nitropyridine with amines revealed unexpected nitro-group migration products alongside the expected nucleophilic substitution products. clockss.org Detailed mechanistic studies, including 2D NMR spectroscopy and controlled experiments with varying solvents and bases, were crucial in understanding the factors governing this rearrangement. clockss.org Such insights are invaluable for predicting and controlling the reactivity of this compound.
Furthermore, computational models are being developed to predict the site-selectivity of metalation reactions on functionalized heterocycles, which is a key strategy for their functionalization. researchgate.net These models, based on calculated pKa values, have shown a high correlation with experimental results and can be instrumental in designing synthetic routes for complex pyridine derivatives. researchgate.net
Emerging Synthetic Methodologies and Reagent Development for Pyridine Functionalization
The direct and selective functionalization of the pyridine ring is a major focus of contemporary organic synthesis. rsc.org Traditional methods often require harsh conditions or pre-functionalized starting materials. rsc.orgacs.org Consequently, there is a significant drive to develop milder and more efficient protocols.
Recent advancements in this area include:
C-H Functionalization: Direct C-H functionalization is an atom-economical approach that avoids the need for pre-installed leaving groups. rsc.org Various strategies are being explored, including transition-metal-catalyzed reactions and radical-based methods like the Minisci reaction. rsc.orgacs.org
Dearomatization-Rearomatization Strategies: These methods involve the temporary dearomatization of the pyridine ring to facilitate functionalization at positions that are otherwise difficult to access, such as the meta position. nih.govacs.orgnih.gov The regioselectivity of these reactions can often be controlled by tuning the reaction conditions, such as pH. acs.orgnih.gov
Novel Reagents: The development of new reagents is expanding the toolbox for pyridine functionalization. For example, heterocyclic phosphonium salts have emerged as versatile intermediates for C-O, C-S, C-N, and C-C bond formation. acs.org Organosodium reagents are also being explored as alternatives to organolithiums, offering different reactivity and selectivity profiles. chemrxiv.org
Photocatalysis: Visible-light-driven photocatalysis offers a mild and environmentally friendly approach to generate reactive intermediates for pyridine functionalization. nih.gov This technique has been successfully employed for the site-selective installation of various functional groups. nih.gov
These emerging methodologies hold great promise for the more efficient and selective synthesis and derivatization of compounds like this compound.
Potential for Novel Materials Discovery from Substituted Nitropyridines
Substituted nitropyridines are valuable precursors for the synthesis of novel materials with interesting optical and electronic properties. researchgate.netnih.gov The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups in this compound creates a "push-pull" system, which is a key design principle for nonlinear optical (NLO) materials. nih.gov
Furthermore, nitropyridines can be transformed into a variety of other heterocyclic systems. For example, they can serve as starting materials for the synthesis of imidazopyridines and azaindoles. researchgate.net The diverse structures that can be accessed from substituted nitropyridines open up possibilities for the discovery of new functional materials, including those with applications in electronics, photonics, and sensing. The development of multicomponent reactions for the synthesis of highly substituted nitropyridines further accelerates this discovery process. researchgate.net
Unexplored Derivatization Pathways and Chemical Transformations of Bromonitropyridines
While the nucleophilic substitution of the bromine atom is a well-established reaction pathway for this compound, many other potential transformations remain underexplored. The unique arrangement of the bromo, methyl, and nitro groups offers opportunities for a variety of chemical reactions.
For instance, the methyl group could potentially be functionalized through oxidation or radical reactions. pipzine-chem.com The nitro group can be reduced to an amino group, which can then be further derivatized to create a wide array of new compounds. nih.gov This amino group can participate in the formation of new heterocyclic rings, leading to complex, polycyclic structures.
The combination of a halogen and a nitro group on the pyridine ring also allows for sequential or tandem reactions. For example, a nucleophilic substitution at the 2-position could be followed by a reduction of the nitro group and subsequent cyclization. The exploration of such multi-step, one-pot transformations could lead to the efficient synthesis of complex molecules with potential biological activity or material properties.
Future Directions in the Academic Research of Halo-Nitropyridine Chemistry
The field of halo-nitropyridine chemistry continues to evolve, driven by the need for new synthetic methods and the quest for novel functional molecules. Future research in this area is likely to focus on several key aspects:
Development of more sustainable and efficient synthetic methods: This includes the expanded use of C-H activation, photocatalysis, and flow chemistry to minimize waste and improve reaction efficiency.
Deeper mechanistic investigations: A more profound understanding of reaction mechanisms, aided by computational chemistry, will enable better control over selectivity and the prediction of new reaction pathways. mdpi.com
Exploration of new applications: The synthesis of novel halo-nitropyridine derivatives will be geared towards their evaluation in areas such as medicinal chemistry, materials science, and catalysis.
Creation of molecular libraries: The development of high-throughput synthesis and screening methods will facilitate the rapid exploration of the chemical space around the halo-nitropyridine core, accelerating the discovery of new lead compounds for drug development and other applications.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2-bromo-3-methyl-4-nitropyridine, and how can regioselectivity be controlled during bromination?
- Methodological Answer : Bromination of methylpyridine derivatives often occurs at positions ortho/para to existing substituents due to electronic and steric factors. For 3-methyl-4-nitropyridine precursors, bromination at the 2-position can be achieved using bromine in fuming sulfuric acid at 0°C with slow addition to minimize side reactions . Control of regioselectivity may require computational pre-screening (e.g., DFT calculations using B3LYP/6-311++G** basis sets to model charge distribution and transition states) . Post-reaction analysis via HPLC or GC-MS is critical to verify product purity .
Q. How can FTIR and Raman spectroscopy distinguish structural isomers of brominated nitro-pyridines?
- Methodological Answer : Vibrational modes of nitro (-NO₂) and bromine groups are sensitive to substitution patterns. For this compound, the nitro group’s asymmetric stretching (~1530 cm⁻¹) and bromine’s C-Br stretching (~650 cm⁻¹) in FTIR can differentiate it from isomers like 5-bromo-3-methyl-4-nitropyridine. B3PW91/cc-pVTZ quantum calculations can simulate spectra and assign peaks . Raman spectroscopy further resolves ring deformation modes (e.g., 300–500 cm⁻¹), which vary with substituent positions .
Q. What are the safety considerations for handling brominated nitro-pyridines in synthesis?
- Methodological Answer : Brominated nitro compounds are often irritants and potential mutagens. Use fume hoods for reactions involving bromine or fuming sulfuric acid . Safety protocols include neutralization of acidic waste with 10N NaOH before extraction and monitoring for exothermic side reactions. Hazard classifications (e.g., Eye Irrit. 2, Skin Irrit. 2) and PPE guidelines (gloves, goggles) should align with SDS documentation for analogous compounds like 2-amino-5-bromo-3-methylpyridine .
Advanced Research Questions
Q. How do electronic effects of bromine and nitro groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group deactivates the pyridine ring, while bromine acts as a leaving group. DFT studies (e.g., using Becke’s hybrid functional ) can map frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. For Suzuki-Miyaura coupling, the bromine’s position adjacent to the nitro group may sterically hinder Pd catalyst coordination, requiring bulky ligands (e.g., SPhos) or elevated temperatures . Contrast with nickel-catalyzed couplings, where reductive elimination steps favor electron-deficient substrates .
Q. What strategies resolve contradictions in reported reaction yields for nucleophilic substitutions on this compound?
- Methodological Answer : Discrepancies may arise from competing pathways (e.g., elimination vs. substitution). Iterative analysis via in situ NMR or LC-MS can track intermediates . For example, if amination yields vary, screen bases (K₂CO₃ vs. Cs₂CO₃) to modulate nucleophile strength and solvent polarity (DMF vs. THF) to stabilize transition states . Statistical tools (e.g., Design of Experiments) can optimize parameters while isolating confounding variables .
Q. Can DFT/MD simulations predict the solvatochromic behavior of this compound in different solvents?
- Methodological Answer : Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) can simulate UV-Vis spectra shifts in solvents like acetonitrile vs. toluene. Compare HOMO-LUMO gaps and dipole moments to experimental λₘₐₓ values. For dynamic effects, molecular dynamics (MD) simulations with explicit solvent molecules (e.g., using OPLS-AA force fields) model solute-solvent interactions driving solvatochromism . Validate with experimental data from UV-Vis spectroscopy at varying dielectric constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
